![molecular formula C7H5ClN2O2 B15131105 8-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15131105.png)
8-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one is a heterocyclic compound that features a fused pyridine and oxazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with ethylene glycol in the presence of a dehydrating agent to form the oxazine ring. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
8-Chloro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazine ring, potentially altering its biological activity.
Substitution: Halogen substitution reactions can be used to introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated compounds.
科学的研究の応用
8-Chloro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for developing new pharmaceuticals, particularly kinase inhibitors.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 8-Chloro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, as a potential kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a candidate for anticancer drug development.
類似化合物との比較
Similar Compounds
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Another fused pyridine derivative with potential kinase inhibitory activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their activity against fibroblast growth factor receptors.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Studied for their antiproliferative activity against cancer cells.
Uniqueness
8-Chloro-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one is unique due to its specific ring structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as a versatile scaffold for drug development further highlights its significance in medicinal chemistry.
特性
分子式 |
C7H5ClN2O2 |
|---|---|
分子量 |
184.58 g/mol |
IUPAC名 |
8-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-2-9-7-6(4)12-3-5(11)10-7/h1-2H,3H2,(H,9,10,11) |
InChIキー |
IZSYEBWGGCYYQY-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=NC=CC(=C2O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


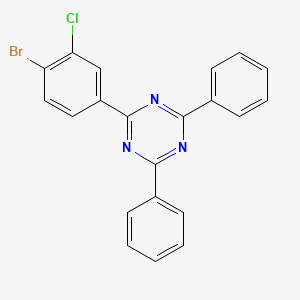

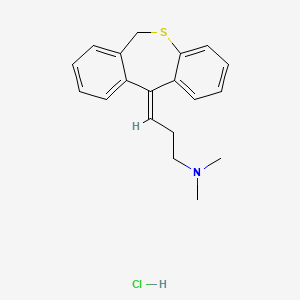
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B15131046.png)
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B15131047.png)
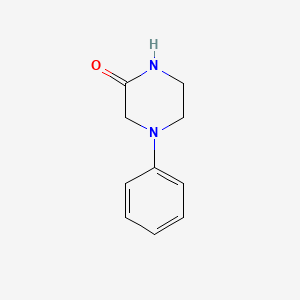
![1-[(4-Nitrophenyl)methyl]pyridine](/img/structure/B15131056.png)
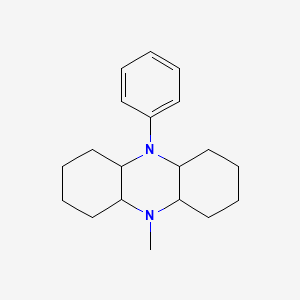
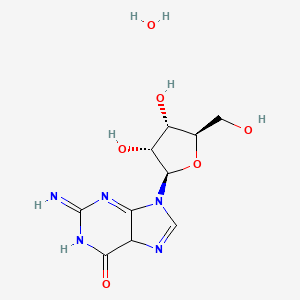
![Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B15131065.png)
![6-Methylbenzo[d]thiazol-4-amine](/img/structure/B15131074.png)



